molecular formula C12H13F4N B13254994 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine

Cat. No.: B13254994
M. Wt: 247.23 g/mol
InChI Key: KCVHAPMAAYEFKQ-UHFFFAOYSA-N
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Description

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)phenylpiperidine.

    Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, and in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety when handling fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
  • 4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine hydrochloride
  • 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride

Uniqueness

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. These features enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

4-fluoro-4-[2-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H13F4N/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)12(14,15)16/h1-4,17H,5-8H2

InChI Key

KCVHAPMAAYEFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)F

Origin of Product

United States

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